molecular formula C23H15N3O4 B2459441 N-(5-benzyl-1,3,4-oxadiazol-2-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide CAS No. 954618-40-7

N-(5-benzyl-1,3,4-oxadiazol-2-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide

Cat. No.: B2459441
CAS No.: 954618-40-7
M. Wt: 397.39
InChI Key: KNXNFGRKHOXKQN-UHFFFAOYSA-N
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Description

N-(5-benzyl-1,3,4-oxadiazol-2-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide is a heterocyclic compound that combines the structural features of oxadiazole and chromene. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry, materials science, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-benzyl-1,3,4-oxadiazol-2-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of microwave-assisted synthesis, solvent-free conditions, and the use of efficient catalysts to accelerate the reactions .

Chemical Reactions Analysis

Types of Reactions

N-(5-benzyl-1,3,4-oxadiazol-2-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Comparison with Similar Compounds

Similar Compounds

    1,3,4-Oxadiazole derivatives: These compounds share the oxadiazole ring and exhibit similar biological activities.

    Chromene derivatives: These compounds share the chromene structure and are known for their antioxidant and anti-inflammatory properties.

Properties

IUPAC Name

N-(5-benzyl-1,3,4-oxadiazol-2-yl)-3-oxobenzo[f]chromene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15N3O4/c27-21(24-23-26-25-20(30-23)12-14-6-2-1-3-7-14)18-13-17-16-9-5-4-8-15(16)10-11-19(17)29-22(18)28/h1-11,13H,12H2,(H,24,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNXNFGRKHOXKQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=NN=C(O2)NC(=O)C3=CC4=C(C=CC5=CC=CC=C54)OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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